Felbinac ethyl
Overview
Description
Felbinac ethyl, also known as Ethyl 4-biphenylylacetate , is a derivative of Felbinac . Felbinac, or biphenylylacetic acid, is a topical medicine belonging to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) of the arylacetic acid class . It is used to treat muscle inflammation and arthritis . Felbinac is an active metabolite of fenbufen .
Synthesis Analysis
Felbinac can be synthesized through various methods. One of the synthesis routes involves the hydrolysis of 4-biphenylacetonitrile in a refluxing mixture of H2SO4, water, and acetic acid .Molecular Structure Analysis
Felbinac ethyl has a molecular formula of C16H16O2 . Its average mass is 240.297 Da and its mono-isotopic mass is 240.115036 Da . The Felbinac ethyl molecule contains a total of 35 bonds, including 19 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ester .Physical And Chemical Properties Analysis
Felbinac ethyl is a white crystalline powder that is insoluble in water and soluble in organic solvents such as ethanol and chloroform. It has a molecular weight of 258.28 g/mol and a melting point of 91°C.Scientific Research Applications
Transdermal Patch Design
Felbinac ethyl has been used in the design of a novel transdermal patch. The aim of this study was to create a patch with significantly higher skin permeation amount than the commercial product SELTOUCH®. This was achieved by using an ion-pair and chemical enhancer strategy, overcoming the disadvantage of the large application area of SELTOUCH® . The study found that the FEL-TEA (Felbinac-Triethylamine) was the most potential candidate both in isopropyl palmitate (IPP) solution and transdermal patches .
Rheological and Mechanical Analyses
Felbinac ethyl has been used in rheological and mechanical analyses of cataplasms. A study investigated the design of Felbinac cataplasm products using these analyses. The study incorporated three independent variables: the proportions of partially neutralized polyacrylate (NP800), dihydroxyaluminum aminoacetate (DAAA), and felbinac . The study found that increasing NP-800 and DAAA concentrations increased the complex modulus (G*) values that were inversely related to peeling strength .
Topical Application in Gel Formulation
Felbinac ethyl has been used in the preparation of gels for topical application. A study prepared formulations (gels) containing l-menthol and felbinac solid nanoparticles (FEL-NP gel) for topical application, and investigated the local and systemic absorption of the prepared FEL-NP gel .
Mechanism of Action
Target of Action
Felbinac ethyl primarily targets Cathepsin L1 . Cathepsin L1 is a protein that plays a crucial role in various physiological processes, including protein degradation and antigen processing .
Mode of Action
As a nonsteroidal anti-inflammatory drug (nsaid), it is believed to work by inhibiting the production of prostaglandins, which are chemicals that cause inflammation and pain .
Biochemical Pathways
As an nsaid, it likely affects the cyclooxygenase (cox) pathway, which is responsible for the production of prostaglandins .
Pharmacokinetics
A study on felbinac trometamol, a related compound, showed that the time to maximum plasma concentration was obtained at 05 h, corresponding to the end of the infusion . The maximum plasma concentration and area under the curve increased in a dose-dependent manner for Felbinac and its metabolite, showing linear pharmacokinetic characteristics at single and multiple doses .
Result of Action
Felbinac ethyl is used to treat muscle inflammation and arthritis . It is an active metabolite of fenbufen , and it has been used to treat immediate postoperative pain
Safety and Hazards
Felbinac trometamol, an anti-inflammatory and analgesic drug, has been used to treat immediate postoperative pain . It was well tolerated in a study that evaluated the safety, tolerability, and pharmacokinetics of single or multiple intravenous infusions of felbinac trometamol in healthy Chinese volunteers .
properties
IUPAC Name |
ethyl 2-(4-phenylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPJLSILDPVHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046160 | |
Record name | Felbinac ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14062-23-8 | |
Record name | Ethyl [1,1′-biphenyl]-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14062-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Felbinac ethyl [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Felbinac ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FELBINAC ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978ZPS989U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Felbinac ethyl, and how does it work to relieve pain?
A1: Felbinac ethyl is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prostaglandin synthesis inhibitor []. Prostaglandins are lipids produced at sites of tissue damage or infection that contribute to inflammation and pain sensation. Felbinac ethyl works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By reducing prostaglandin synthesis, Felbinac ethyl helps alleviate pain and inflammation.
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